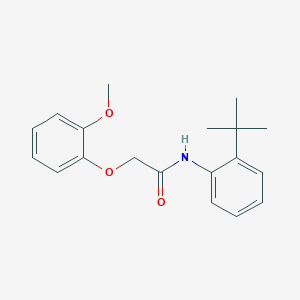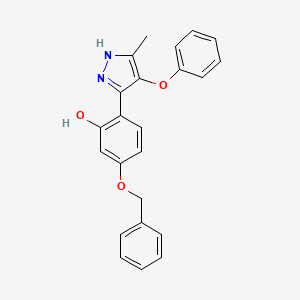
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPP belongs to the family of pyrazole derivatives and has been found to exhibit a range of pharmacological activities. In
Mecanismo De Acción
The mechanism of action of 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant genes. In addition, 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been found to induce cell cycle arrest and apoptosis in cancer cells, possibly through the modulation of p53 and Bcl-2 family proteins.
Biochemical and Physiological Effects
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has also been found to scavenge free radicals and protect against oxidative stress. In vivo studies have shown that 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has also been found to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high yield and purity. 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has also been found to exhibit low toxicity and good stability, making it suitable for in vitro and in vivo studies. However, there are also limitations to using 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments. 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has poor solubility in water, which can limit its bioavailability and efficacy. In addition, 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol. One area of interest is the development of novel formulations of 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol that can improve its solubility and bioavailability. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol in humans. This will provide important information on the safety and efficacy of 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol as a therapeutic agent. Further research is also needed to elucidate the mechanism of action of 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol and its potential as a therapeutic agent for a range of diseases, including inflammatory diseases, cancer, and neurodegenerative diseases.
Métodos De Síntesis
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can be synthesized using a multi-step process that involves the reaction of 5-methyl-4-phenoxy-1H-pyrazole-3-carbaldehyde with 4-hydroxybenzyl alcohol in the presence of a base catalyst. The resulting intermediate is then treated with 2,4-dinitrophenylhydrazine to form the final product, 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol. The synthesis method has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been studied extensively in the scientific community for its potential as a therapeutic agent. Research has shown that 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol exhibits anti-inflammatory, antioxidant, and antitumor properties. 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-23(28-18-10-6-3-7-11-18)22(25-24-16)20-13-12-19(14-21(20)26)27-15-17-8-4-2-5-9-17/h2-14,26H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYWEGRBNXGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

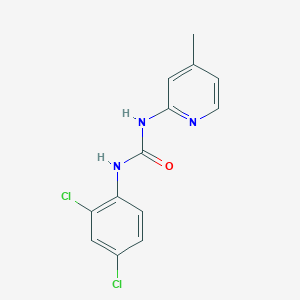
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
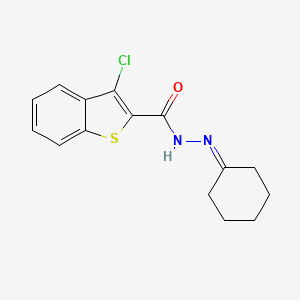

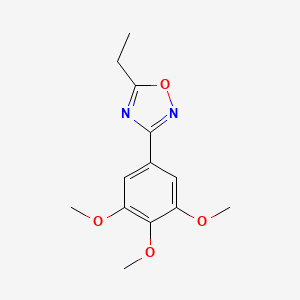
![1-methyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B5787482.png)
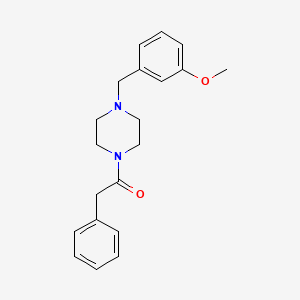
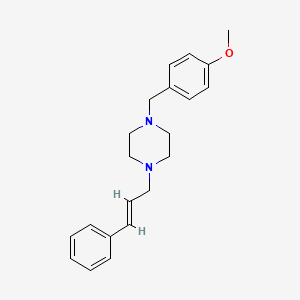
![7-methyl-5-phenyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787505.png)
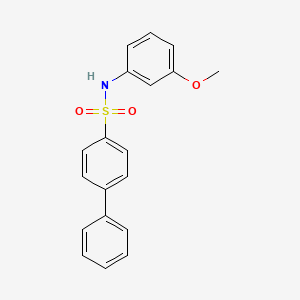
![2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5787538.png)
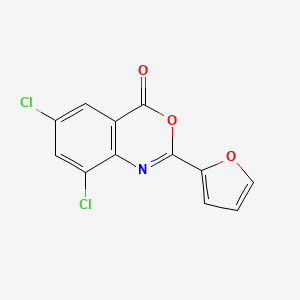
![N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5787558.png)
